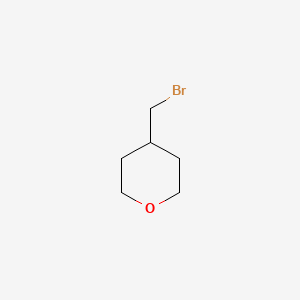
4-(Bromomethyl)tetrahydropyran
概要
説明
4-(Bromomethyl)tetrahydropyran, also known as 4-BMTHP, is a synthetic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used for a variety of purposes, including drug development, biochemical research, and physiological studies. 4-BMTHP is a member of the tetrahydropyran family, which is a group of cyclic ethers that are characterized by four carbon atoms connected by a single oxygen atom. This compound has unique properties that make it attractive for use in a variety of scientific research applications.
科学的研究の応用
Selective Conversion in Organic Synthesis
4-(Bromomethyl)tetrahydropyran is used in selective conversions in organic synthesis. For instance, the ring-expansion of methyl 2-bromomethyl-6,7-epoxyhept-2-enoate with various acids was studied to construct the tetrahydropyran ring of specific acids, leading to the formation of tetrahydrofuran and tetrahydropyran derivatives (Tokumasu et al., 1997). Similarly, the selective ring-expansion of oxirane into tetrahydropyran was investigated under reagent-controlled conditions (Tokumasu et al., 1998).
Prins Cyclizations
Synthesis of Novel Heterocyclic Systems
This compound is also instrumental in the synthesis of novel heterocyclic systems. For instance, derivatives including spiro-linked tetrahydropyran and pyrimido[1,2-b]isoquinoline fragments were synthesized using 4-(2-bromomethyl)-3,4,5,6-tetrahydro-2H-pyran-4-carbonitrile (Kisel et al., 2002).
Applications in Natural Product Synthesis
This compound is used in the synthesis of natural products. For instance, new tetrahydropyrans isolated from the sponge Haliclona sp. involved derivatives of 2-(1'-bromomethyl)-tetrahydropyran (Capon, Ghisalberti, & Jefferies, 1982).
Drug Discovery Intermediates
It is also a key intermediate in drug discovery processes. For example, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, was synthesized from tetrahydro-4H-pyran-4-one (Hashimoto et al., 2002).
Safety and Hazards
4-(Bromomethyl)tetrahydropyran is classified as hazardous under the Hazardous Products Regulations . It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It is known that brominated compounds often interact with proteins and other macromolecules in the body, altering their function .
Mode of Action
Brominated compounds typically act by forming covalent bonds with biological molecules, which can disrupt their normal function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical processes due to their reactivity with biological molecules .
Pharmacokinetics
As a brominated compound, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Brominated compounds can cause a variety of effects at the molecular and cellular level, including protein dysfunction and cell damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)tetrahydropyran. For instance, the compound’s reactivity and stability can be affected by temperature and pH . Furthermore, the presence of other chemicals in the environment can influence its action through chemical interactions .
生化学分析
Biochemical Properties
4-(Bromomethyl)tetrahydropyran plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds . The bromomethyl group in this compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of kinases and phosphatases, which are crucial for the regulation of cell growth and differentiation . Additionally, this compound can impact cellular redox status by interacting with antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification . Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have shown that very high doses of this compound can cause adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biological activity and effectiveness in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
4-(bromomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOYAKLEOGKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378338 | |
| Record name | 4-(Bromomethyl)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125552-89-8 | |
| Record name | 4-(Bromomethyl)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



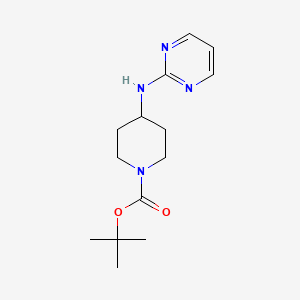


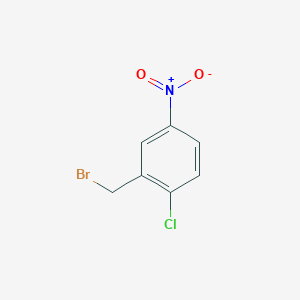
![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
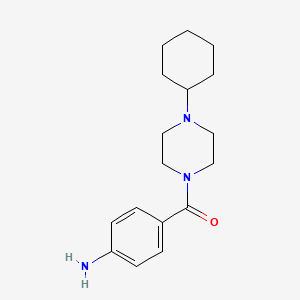
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)


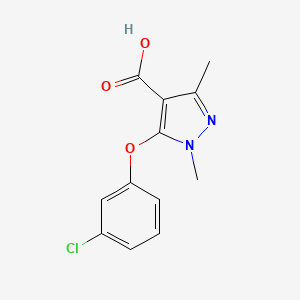
![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)